molecular formula C16H16FN5O3S B2849043 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 942000-21-7

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide

Katalognummer B2849043
CAS-Nummer: 942000-21-7
Molekulargewicht: 377.39
InChI-Schlüssel: XEFZZTYXRYHBMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a sulfonamide derivative, which suggests it might have some biological activity. Sulfonamides are a group of compounds known for their antibiotic properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of sulfonamides, tetrazoles, and aromatic rings. These features could influence its physical and chemical properties, as well as its potential biological activities .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo typical reactions of sulfonamides, such as hydrolysis under acidic or basic conditions. The tetrazole ring might participate in click reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide and tetrazole groups could contribute to its solubility in water, while the aromatic rings could influence its stability .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Photosensitizers

A study highlights the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its potential in photodynamic therapy (PDT). The compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, important for Type II photodynamic mechanisms. Such features suggest its remarkable potential as a Type II photosensitizer for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Anticancer Activity

Research into 4-cycloalkyl/aryl-oxazol-5-yl benzenesulfonamides, including fluorinated derivatives, has shown their effectiveness as selective cyclooxygenase-2 (COX-2) inhibitors. One derivative, identified as JTE-522, underwent phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain, indicating the therapeutic potential of sulfonamide derivatives in inflammation and possibly cancer (Hashimoto et al., 2002).

Antifungal and Anti-HIV Activities

New benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antifungal and anti-HIV activities. These compounds highlight the versatility of sulfonamide derivatives in developing novel treatments for infectious diseases (Zareef et al., 2007).

Supramolecular Architecture

The crystal structures of certain methoxybenzenesulfonamide derivatives have been analyzed to understand their supramolecular architectures, which are controlled by various intermolecular interactions. This research contributes to the field of crystal engineering and the design of new materials with specific properties (Rodrigues et al., 2015).

Molecular Docking and COX-2 Inhibition

Studies involving the synthesis and molecular docking of tetrazole derivatives, including those with benzenesulfonamide groups, have provided insights into their interactions with the active site of the cyclooxygenase-2 enzyme. Such research aids in the design of COX-2 inhibitors with potential therapeutic applications (Al-Hourani et al., 2016).

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. This could include testing its antimicrobial activity, given the known properties of sulfonamides .

Eigenschaften

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3S/c1-2-25-14-7-5-13(6-8-14)22-16(19-20-21-22)11-18-26(23,24)15-9-3-12(17)4-10-15/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFZZTYXRYHBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.